molecular formula C11H18N2O2 B2449361 N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide CAS No. 2210032-09-8

N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide

Cat. No.: B2449361
CAS No.: 2210032-09-8
M. Wt: 210.277
InChI Key: YABCQPRIZSIMCS-UHFFFAOYSA-N
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Description

N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide: is an organic compound with a complex structure that includes a cyano group, a cyclobutyl ring, and a hydroxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide typically involves the reaction of 1-cyano-2-methylpropylamine with 2-cyclobutyl-2-hydroxyacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like ethanol and catalysts such as sodium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be investigated for its activity against specific biological targets, such as enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide involves its interaction with specific molecular targets. The cyano group and hydroxyacetamide moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may modulate the activity of enzymes or receptors by binding to their active sites or allosteric sites .

Comparison with Similar Compounds

Uniqueness: N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide is unique due to its combination of a cyclobutyl ring and hydroxyacetamide moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(1-cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7(2)9(6-12)13-11(15)10(14)8-4-3-5-8/h7-10,14H,3-5H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABCQPRIZSIMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)C(C1CCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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